6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride
Description
Properties
IUPAC Name |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O3.ClH/c1-37(2)28-16-11-13-18-30(28)40(5)32(37)20-8-6-9-21-33-38(3,4)29-17-12-14-19-31(29)41(33)26-15-7-10-22-34(43)39-25-27-42-35(44)23-24-36(42)45;/h6,8-9,11-14,16-21,23-24H,7,10,15,22,25-27H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATQCUIJHBSCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437796-65-0 | |
| Record name | 3H-Indolium, 2-[5-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437796-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The primary target of Cy5 maleimide is the thiol group present in peptides and proteins. The thiol group, characterized by its sulfhydryl group, gives it strong nucleophilicity. The low abundance of cysteines in proteins allows for highly selective functionalization of proteins.
Mode of Action
Cy5 maleimide selectively couples with thiol groups in peptides and proteins to give labeled conjugates. This coupling is achieved through a Michael addition reaction between the maleimide (acceptor) and thiolate (donor), forming a thiosuccinimide complex. This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction.
Biochemical Pathways
The thiol-maleimide reaction is a type of “click chemistry” reaction. It is a simple, rapid reaction that provides very high chemical yields and generates only inoffensive byproducts. The reaction product, a thiosuccinimide, is stable under physiological conditions.
Pharmacokinetics
The maleimide moiety in Cy5 maleimide is relatively stable to degradation. The reaction between a free thiol and a maleimide produces a thiosuccinimide product. This process is a type of “click chemistry” reaction. The thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions.
Result of Action
The result of the action of Cy5 maleimide is the formation of bright, photostable, and pH-insensitive bioconjugates. These bioconjugates produce minimal autofluorescence of biological specimens in the far-red region of the spectrum.
Action Environment
The optimal pH for the reaction of maleimides is near 7.0. In the pH range 7.0–7.5, the protein thiol groups are sufficiently nucleophilic so that they almost exclusively react with the maleimide dye in the presence of the more numerous protein amines, which are protonated and relatively unreactive. To minimize oxidation of thiols, thiol modifications should be carried out in an oxygen-free environment, that is under Nitrogen, using degassed solvents/buffers.
Biochemical Analysis
Biochemical Properties
Cy5 maleimide plays a significant role in biochemical reactions. It is capable of selective labeling of proteins and peptides that contain sulfhydryl groups. This selective labeling is achieved through a Michael addition reaction between the maleimide (acceptor) and thiolate (donor), forming a stable thiosuccinimide complex. This property allows Cy5 maleimide to interact with a variety of enzymes, proteins, and other biomolecules, providing a means to track and analyze these molecules in biochemical studies.
Cellular Effects
The effects of Cy5 maleimide on various types of cells and cellular processes are significant. For instance, Cy5 maleimide has been used to label antibodies, peptides, and proteins that are sensitive toward organic co-solvents. This labeling can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. In Her2/neu positive breast cancer cells, intracellular localization of Cy5.5-labeled peptide conjugates has been observed.
Molecular Mechanism
The molecular mechanism of action of Cy5 maleimide involves its ability to selectively couple with thiol groups in peptides and proteins. This coupling is achieved through a Michael addition reaction, forming a stable thiosuccinimide complex. This complex can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cy5 maleimide can change over time. For instance, Cy5 maleimide is known to be a thiol reactive dye, capable of selective labeling of proteins which contain sulfhydryl groups. Over time, this labeling can influence the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Cy5 maleimide can vary with different dosages in animal models. For instance, in murine xenograft models, systemically injected MMAF anti-HER2 conjugates combined with focal ionizing radiation increased tumor control and improved survival of mice with HER2-rich tumor xenografts
Metabolic Pathways
Given its ability to selectively couple with thiol groups in peptides and proteins, it is likely that Cy5 maleimide interacts with various enzymes and cofactors. These interactions could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
Given its ability to selectively couple with thiol groups in peptides and proteins, it is likely that Cy5 maleimide interacts with various transporters or binding proteins. These interactions could potentially influence its localization or accumulation within cells and tissues.
Subcellular Localization
Given its ability to selectively couple with thiol groups in peptides and proteins, it is likely that Cy5 maleimide is directed to specific compartments or organelles within the cell. These localizations could potentially influence its activity or function within the cell.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
